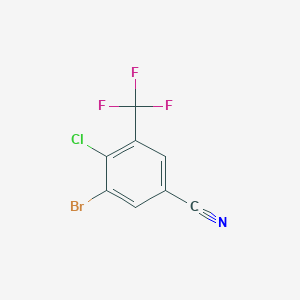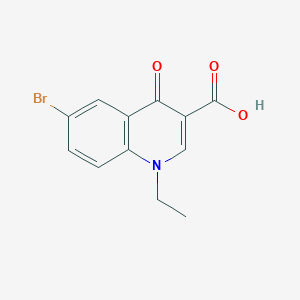
6-Bromo-1-ethyl-4-oxoquinoline-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Bromo-1-ethyl-4-oxoquinoline-3-carboxylic acid is a quinoline derivative known for its significant biological and chemical properties. Quinoline derivatives are widely recognized for their diverse applications in medicinal chemistry, including antimicrobial, antimalarial, and anticancer activities . The presence of a bromine atom at the 6th position and an ethyl group at the 1st position enhances its chemical reactivity and potential therapeutic applications.
作用机制
Target of Action
It is known that quinolone compounds often target bacterial enzymes like dna gyrase and topoisomerase iv, which are essential for bacterial dna replication .
Mode of Action
Quinolones typically work by inhibiting the aforementioned bacterial enzymes, thereby preventing bacterial DNA replication and ultimately leading to bacterial death .
Biochemical Pathways
As a quinolone derivative, it may potentially interfere with the dna supercoiling process, disrupting dna replication and transcription in bacteria .
Pharmacokinetics
Quinolones are generally well absorbed after oral administration, widely distributed in body tissues, metabolized in the liver, and excreted in urine and feces .
Result of Action
Based on the typical action of quinolones, it can be inferred that this compound may lead to the death of bacterial cells by inhibiting dna replication .
Action Environment
Factors such as ph, temperature, and presence of other compounds can potentially affect the stability and efficacy of quinolones .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-1-ethyl-4-oxoquinoline-3-carboxylic acid typically involves the bromination of 1-ethyl-4-oxoquinoline-3-carboxylic acid. The reaction is carried out under controlled conditions using bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction is usually performed in an organic solvent such as chloroform or dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound may involve a multi-step synthesis starting from readily available precursors. The process includes bromination, followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
化学反应分析
Types of Reactions: 6-Bromo-1-ethyl-4-oxoquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The quinoline ring can undergo oxidation or reduction, leading to the formation of different derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products Formed: The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit enhanced biological activities .
科学研究应用
6-Bromo-1-ethyl-4-oxoquinoline-3-carboxylic acid has several scientific research applications:
相似化合物的比较
- 6-Bromo-4-hydroxyquinoline-3-carboxylic acid
- 1-Ethyl-4-oxoquinoline-3-carboxylic acid
- 6-Chloro-1-ethyl-4-oxoquinoline-3-carboxylic acid
Comparison: 6-Bromo-1-ethyl-4-oxoquinoline-3-carboxylic acid is unique due to the presence of both the bromine atom and the ethyl group, which enhance its reactivity and potential biological activities. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research .
属性
IUPAC Name |
6-bromo-1-ethyl-4-oxoquinoline-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO3/c1-2-14-6-9(12(16)17)11(15)8-5-7(13)3-4-10(8)14/h3-6H,2H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPGYVGPARXLFPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1C=CC(=C2)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-methylsulfonyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2959775.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2,6-difluorobenzamide](/img/structure/B2959778.png)
![3-benzyl-5-(4-chlorobenzyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2959779.png)
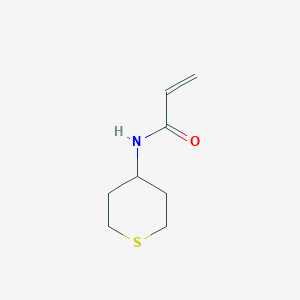
![1-(2,3-dimethylphenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2959781.png)
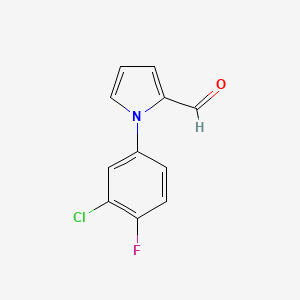
![3,9-dimethyl-1-[(2-methylphenyl)methyl]-7-(prop-2-en-1-yl)-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B2959785.png)
![N-(3-fluorophenyl)-2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2959786.png)
![9-(3-hydroxyphenyl)-2-(4-methylphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one](/img/structure/B2959787.png)
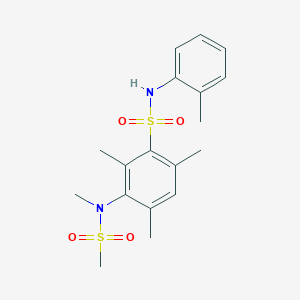
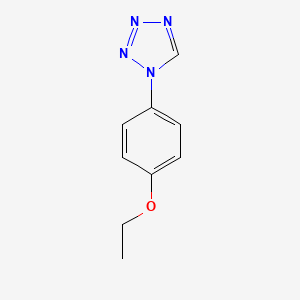
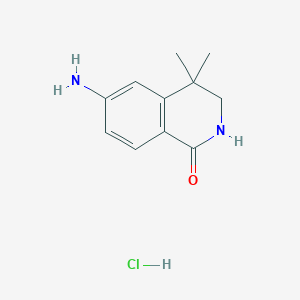
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide](/img/structure/B2959795.png)
